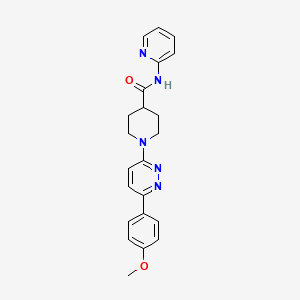
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide often involves multi-step reactions utilizing starting materials such as malononitrile, 4-methoxybenzaldehyde, and piperidine, leading to novel compounds through one-pot synthesis strategies at room temperature. These procedures typically yield complex products confirmed by various spectroscopic methods including 1H NMR, MS, and X-ray single crystal diffraction, highlighting the intricate nature of their synthesis and structural confirmation (Wu Feng, 2011).
Molecular Structure Analysis
Molecular structure analysis through methods such as X-ray diffraction and molecular-orbital calculations has elucidated the crystal structures and electronic properties of related compounds. These studies reveal critical insights into the orientation and electronic delocalization within the molecular framework, indicating how structural features influence the overall molecular properties (Guy Georges et al., 1989).
Chemical Reactions and Properties
Research on related compounds has demonstrated their potential in mediating various chemical reactions, including anti-angiogenic and DNA cleavage activities. These activities are often attributed to the specific electron-donating and withdrawing groups within the molecule, highlighting the chemical reactivity and potential utility of these compounds in broader chemical contexts (Vinaya Kambappa et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in this area focuses on synthesizing novel compounds and investigating their chemical properties. For example, studies on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, highlight the broad chemical utility of complex molecules. These compounds were found to exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Applications
Another area of research involves evaluating the pharmacological applications of synthesized compounds, including their analgesic and antiparkinsonian activities. Substituted pyridine derivatives, for instance, have shown promise in this regard, with some compounds exhibiting activities comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Structural and Electronic Properties
Investigations into the structural and electronic properties of compounds can provide insights into their potential pharmacological effects. The crystal structures and molecular orbital calculations of anticonvulsant compounds have been studied to understand their interactions and binding affinities (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial and Insecticidal Activities
Research also extends to the antimicrobial and insecticidal activities of such compounds. Pyridine derivatives, for example, have been shown to possess significant aphidicidal activities, opening up potential applications in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-18-7-5-16(6-8-18)19-9-10-21(26-25-19)27-14-11-17(12-15-27)22(28)24-20-4-2-3-13-23-20/h2-10,13,17H,11-12,14-15H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQHYLQBLWRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

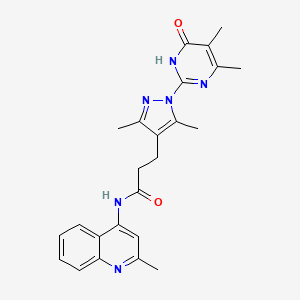

![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
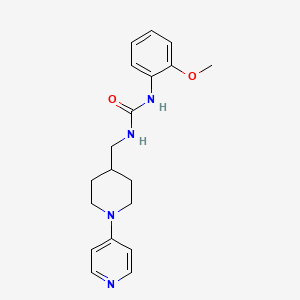
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
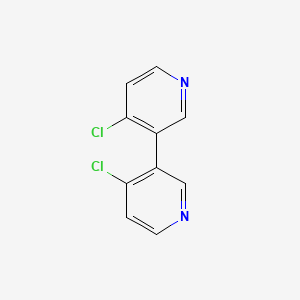
![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)
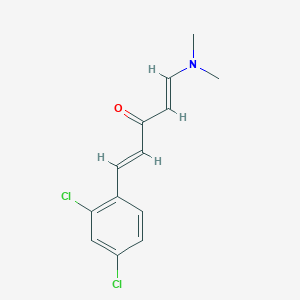

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)